

OKI-179 and its Role in Histone Acetylation: A Technical Guide

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This technical guide provides an in-depth overview of OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. It details its mechanism of action, its specific effects on histone acetylation, and its therapeutic potential in oncology. The information presented is collated from preclinical and clinical studies to serve as a comprehensive resource for professionals in the field.

Introduction: The Epigenetic Target

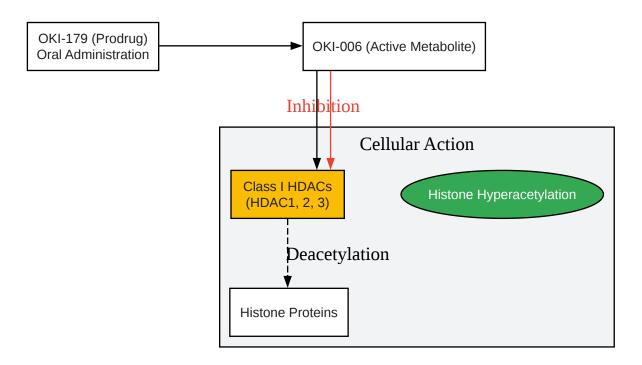
Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[1] The balance of this process is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). In many cancers, this balance is disrupted, leading to global dysregulation of histone acetylation, which correlates with tumorigenesis and progression.[1] HDAC inhibitors have emerged as a therapeutic class to counteract this, with several approved for hematologic malignancies. However, their efficacy in solid tumors has been limited by factors such as poor isoform selectivity, narrow therapeutic windows, and unfavorable toxicity profiles.[2][3]

OKI-179 was developed to overcome these limitations. It is a potent, class I-selective HDAC inhibitor designed for improved tolerability and oral bioavailability, making it a promising candidate for treating solid tumors, both as a single agent and in combination therapies.[2][4][5]



Pharmacology and Mechanism of Action

OKI-179 is a thioester prodrug derived from largazole, a natural product of the romidepsin-depsipeptide class.[1][6] In vivo, OKI-179 is metabolized to its active form, OKI-006.[1][2][7] This active metabolite is a potent inhibitor of class I HDACs, specifically HDACs 1, 2, and 3, with no significant activity against class IIa HDACs.[6][8][9][10] This selectivity is thought to contribute to its manageable safety profile observed in clinical trials.[1][6]



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Fig. 1: Mechanism of OKI-179 Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for OKI-179 and its active metabolite, OKI-006.

Table 1: In Vitro Inhibitory Activity of OKI-006



Target	IC50 (nM)	Class
HDAC1	1.2	I
HDAC2	2.4	I
HDAC3	2.0	I
HDAC8	47	I
Class IIa HDACs	>1000	lla

Data sourced from multiple preclinical studies.[6][8][9][10][11]

Table 2: Pharmacodynamic Effects of OKI-179 in Humans

Biomarker	Effect	Dose Range (mg)	Time Point	Source
Histone H3K9 Acetylation	>3-fold increase	180 - 450	Post-dose	[6]
Histone H3K27 Acetylation	>3-fold increase	180 - 450	Post-dose	[6]
Histone H3K27 Acetylation	>6-fold increase	≥200	Post-dose	[10]

Measurements performed in circulating T cells/PBMCs from patients in a Phase 1 trial.[6][10]

Table 3: Phase 1 Clinical Trial Key Parameters



Parameter	Value	Dosing Schedule
Maximum Tolerated Dose (MTD)	450 mg	4 days on / 3 days off
Maximum Tolerated Dose (MTD)	200 mg	Continuous daily
Recommended Phase 2 Dose (RP2D)	300 mg	4 days on / 3 days off
Tmax (OKI-006)	~2 hours	N/A
T1/2 (OKI-006)	6-8 hours	N/A
Most Common Adverse Events	Nausea, Fatigue, Anemia, Thrombocytopenia	N/A

Data from first-in-human dose-escalation study in patients with advanced solid tumors.[4][6][10] [12]

Role in Histone Acetylation & Downstream Effects

OKI-179's primary role is to induce histone hyperacetylation by inhibiting Class I HDACs. This epigenetic modulation reactivates the expression of tumor suppressor genes, leading to anti-proliferative effects.[8]

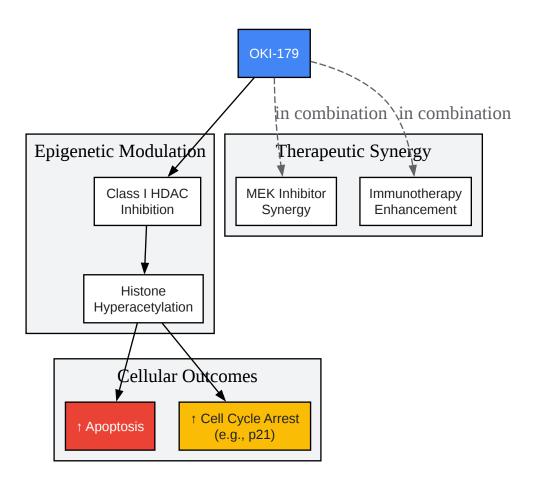
Direct Effects on Histone Marks: Preclinical and clinical studies have consistently demonstrated that OKI-179 leads to a rapid and robust increase in the acetylation of specific histone lysine residues.

- In preclinical models, treatment with the predecessor compound OKI-005 resulted in a doseand time-dependent increase in acetyl-histone H3 and acetyl-H3K9.[1]
- In a Phase 1 clinical trial, oral administration of OKI-179 at doses of 180 mg and higher resulted in a greater than three-fold increase in histone H3K9 and H3K27 acetylation in circulating peripheral blood mononuclear cells (PBMCs).[6] This effect peaked around 2 hours post-dose and began to wane by 24 hours, consistent with the pharmacokinetic profile of the active metabolite, OKI-006.[8]



Downstream Cellular Consequences: The accumulation of acetylated histones triggers several downstream anti-tumor mechanisms:

- Apoptosis and Cell Cycle Arrest: OKI-179 and its predecessors induce apoptosis and cell
 cycle arrest in cancer cell lines.[1][3][7] This is often associated with the increased
 expression of cell cycle inhibitors like p21.[1]
- Synergy with Other Agents: The epigenetic priming by OKI-179 creates synthetic lethality when combined with other targeted therapies. Preclinical data shows strong synergy with MEK inhibitors (like binimetinib) in RAS-pathway mutated tumors.[5][13] This combination leads to double-strand DNA breaks and enhanced apoptosis.[13]
- Immunomodulation: OKI-179 has been shown to modulate the tumor microenvironment. It can increase the expression of MHC class I and II molecules, potentially enhancing tumor immunogenicity.[14] This provides a strong rationale for combining OKI-179 with immune checkpoint inhibitors like anti-PD-1 agents, where it has been shown to improve tumor growth inhibition and increase T-cell activation.[1][8][15]





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Fig. 2: Downstream Effects of OKI-179.

Key Experimental Methodologies

This section outlines the general protocols for key experiments used to characterize the activity of OKI-179 and its analogs.

A. Immunoblotting for Histone Acetylation

- Objective: To qualitatively and quantitatively assess the change in histone acetylation levels in cells or tissues following treatment.
- Methodology:
 - Cell/Tissue Lysis: Cancer cells (e.g., HCT-116, MDA-MB-231) or tumor xenografts are treated with OKI-005 (in vitro) or OKI-179 (in vivo) for specified durations (e.g., 1 to 24 hours).[1]
 - Protein Extraction: Total protein is extracted from the samples using appropriate lysis buffers.
 - SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
 - Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-H3K9) and total histone H3 (as a loading control).
 - Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
 - Analysis: Band intensities are quantified using densitometry software to determine the relative increase in histone acetylation compared to vehicle-treated controls.

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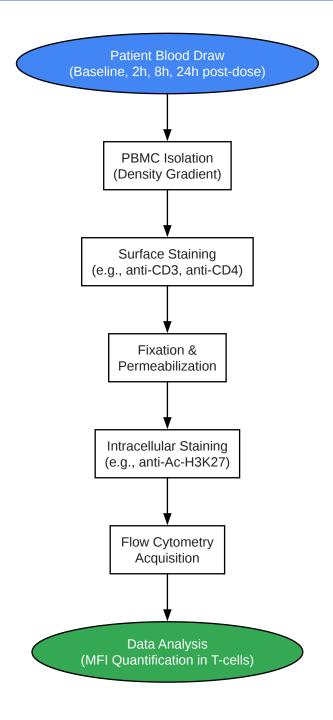




B. Flow Cytometry for Pharmacodynamic Assessment in PBMCs

- Objective: To measure target engagement in patients by quantifying histone acetylation changes in circulating immune cells.
- Methodology:
 - Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points (e.g., 2, 8, 24 hours) after OKI-179 administration.[8][16]
 - PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
 - Cell Staining: PBMCs are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
 - Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular access for antibodies.
 - Intracellular Staining: Permeabilized cells are incubated with a fluorescently-labeled antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27).[8][16]
 - Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the acetyl-histone signal within the gated T-cell populations is measured and compared across time points to quantify the pharmacodynamic effect of the drug.[16]





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Fig. 3: Workflow for PD Assessment.

C. In Vivo Tumor Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of OKI-179 in a living model.
- · Methodology:



- Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude).[1]
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into groups and treated with vehicle control or OKI-179
 via oral gavage at various doses and schedules (e.g., 40-80 mg/kg daily).[1]
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., immunoblotting for histone acetylation) to confirm ontarget drug effects.[1]

Conclusion and Future Directions

OKI-179 (bocodepsin) is a potent, orally bioavailable, and selective class I HDAC inhibitor that has demonstrated a manageable safety profile and robust on-target pharmacodynamic effects in clinical trials.[4][6] Its primary mechanism of inducing histone hyperacetylation leads to direct anti-tumor effects and provides a strong rationale for combination therapies. The ability to synergize with MEK inhibitors in RAS-mutated cancers and enhance the efficacy of immunotherapy highlights its potential as a backbone therapy for a variety of solid tumors.[5] [13][14] Ongoing and future clinical trials, such as the Phase 1b/2 study combining OKI-179 with binimetinib in NRAS-mutated melanoma, will be critical in defining its role in the clinical management of cancer.[4][13]

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References

- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

Foundational & Exploratory





- 3. aacrjournals.org [aacrjournals.org]
- 4. onkuretherapeutics.com [onkuretherapeutics.com]
- 5. onkuretherapeutics.com [onkuretherapeutics.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 9. onkuretherapeutics.com [onkuretherapeutics.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. onkuretherapeutics.com [onkuretherapeutics.com]
- 15. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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